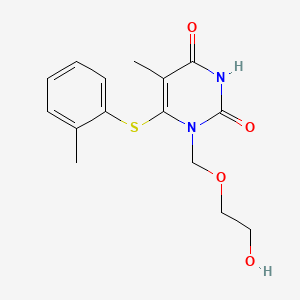

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. Its unique structure, which includes a thymine base modified with hydroxyethoxy and methylphenylthio groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine typically involves multiple steps. One common approach is to start with thymine and introduce the hydroxyethoxy and methylphenylthio groups through a series of chemical reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyethoxy group, potentially leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can affect the methylphenylthio group, possibly converting it to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of DNA and RNA interactions.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.

Industry: The compound’s unique properties make it suitable for use in the production of specialized materials and chemicals.

Mecanismo De Acción

The mechanism by which 1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethoxy and methylphenylthio groups can form specific interactions with these targets, influencing their activity and function. This can lead to various biological effects, including inhibition of viral replication or induction of cell death in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound shares the hydroxyethoxy group but differs in its overall structure and functional groups.

2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone: Similar in having a hydroxyethoxy group, but with different chemical properties and applications.

Uniqueness

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is unique due to its combination of a thymine base with hydroxyethoxy and methylphenylthio groups. This specific structure allows it to interact with biological molecules in ways that similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

1-((2-Hydroxyethoxy)methyl)-6-((2-methylphenyl)thio)thymine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound is structurally related to nucleoside analogs, which are known for their ability to interfere with viral replication and induce apoptosis in cancer cells. The unique combination of hydroxyethoxy and methylphenylthio groups enhances its solubility and binding affinity to biological targets.

Chemical Structure and Properties

- Molecular Formula : C15H18N2O4S

- Molecular Weight : Approximately 322.4 g/mol

- Structural Features :

- Pyrimidine ring

- Hydroxyethoxy group enhances solubility

- Methylphenylthio group affects reactivity and binding properties

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Viral DNA Polymerase : The compound shows significant potential as an antiviral agent by inhibiting viral DNA polymerase, a critical enzyme for viral replication .

- Induction of Apoptosis : It may activate caspases and interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Antiviral Activity

This compound has been evaluated for its antiviral properties, particularly against HIV-1. Research indicates that structural modifications can enhance its efficacy:

- Structure-Activity Relationship (SAR) : Substitutions at the C-6 phenyl ring significantly affect anti-HIV activity. For example, introducing methyl groups at the meta position improved the original activity of related compounds .

| Compound | EC50 (µM) | Comments |

|---|---|---|

| 6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | 0.26 | Enhanced activity due to methyl substitutions |

| 5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | 0.11 | Significant improvement in anti-HIV activity |

Anticancer Activity

Preliminary studies suggest potential anticancer effects through apoptosis induction:

- Caspase Activation : The compound may activate caspases, which are crucial for the apoptotic process. This mechanism could be exploited for developing novel cancer therapies .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- In vitro Studies : In cell lines infected with HIV, derivatives of this compound demonstrated nanomolar efficacy in inhibiting viral replication.

- Cytotoxicity Assays : Evaluations on cancer cell lines showed that the compound induced apoptosis at concentrations that did not significantly affect normal cells, indicating a favorable therapeutic index.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Starting Materials : Thymine is used as the base molecule.

- Hydroxyethoxy Group Addition : Achieved through reaction with ethylene glycol under acidic conditions.

- Methylphenylthio Group Addition : Introduced via thiolation with 2-methylthiophenol using a suitable catalyst.

Propiedades

Número CAS |

125056-57-7 |

|---|---|

Fórmula molecular |

C15H18N2O4S |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

1-(2-hydroxyethoxymethyl)-5-methyl-6-(2-methylphenyl)sulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C15H18N2O4S/c1-10-5-3-4-6-12(10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |

Clave InChI |

ANRIBZPUUPZZFN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1SC2=C(C(=O)NC(=O)N2COCCO)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.